2-[Isopropyl-(4-methoxy-benzyl)-amino]-ethanol
Description
2-[Isopropyl-(4-methoxy-benzyl)-amino]-ethanol is a tertiary amine derivative characterized by an ethanolamine backbone substituted with an isopropyl group and a 4-methoxybenzyl moiety. The 4-methoxybenzyl group introduces electron-donating effects, enhancing solubility in polar solvents, while the isopropyl group contributes steric bulk and lipophilicity. Such compounds are often explored in medicinal chemistry for their bioactivity, particularly as intermediates in drug synthesis .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl-propan-2-ylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-11(2)14(8-9-15)10-12-4-6-13(16-3)7-5-12/h4-7,11,15H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJNPQQTTQDRIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[Isopropyl-(4-methoxy-benzyl)-amino]-ethanol, also known as 2-((4-methoxybenzyl)amino)ethanol, is a compound that has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and potential anticancer effects, supported by empirical data from various studies.
Chemical Structure and Properties
The chemical formula for this compound is C10H15NO2. The structure consists of a methoxybenzyl group attached to an aminoethanol moiety, which is crucial for its biological activity.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study demonstrated that derivatives of this compound showed potent inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Celecoxib (standard) | 0.04 ± 0.01 | 0.04 ± 0.01 |
These findings suggest that while the compound shows inhibitory activity against COX enzymes, it is less potent than celecoxib, a well-known anti-inflammatory drug .
Antibacterial Activity
The antibacterial properties of the compound were evaluated against various bacterial strains. In vitro studies revealed that it exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 |
| Escherichia coli | 12.5 |
The results indicate a strong antibacterial effect, particularly against Staphylococcus aureus, making it a candidate for further development as an antibacterial agent .
Antiviral Activity
Preliminary studies have also assessed the antiviral potential of this compound against HIV-1 variants. The compound was tested in cytoprotection assays and exhibited activity against resistant strains of the virus.
| Variant Type | Inhibitory Activity |
|---|---|
| Wild-type HIV-1 | Significant |
| NNRTI-resistant variants | Moderate |
These findings highlight the potential of this compound as an antiviral agent, particularly in contexts where resistance to standard treatments is a concern .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological efficacy of this compound. Studies have shown that modifications to the methoxy group and the amino ethanol moiety can significantly impact its biological activity.
- Electron-donating groups enhance anti-inflammatory activity.
- Bulky substituents on the benzyl ring can increase antibacterial potency.
This information can guide future synthetic efforts to develop more effective derivatives .
Case Studies
In a recent clinical trial involving compounds similar to this compound, participants demonstrated improved inflammatory markers after administration over a four-week period. The trial focused on patients with chronic inflammatory conditions, providing preliminary evidence for its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
2-[Isopropyl-(3-Trifluoromethylbenzyl)-Amino]-Ethanol (CAS 1353985-63-3)
- Molecular Formula: C₁₃H₁₈F₃NO
- Molecular Weight : 261.28 g/mol
- Key Features : Replaces the 4-methoxy group with a 3-trifluoromethyl group. The electron-withdrawing trifluoromethyl group increases lipophilicity and metabolic stability compared to the methoxy derivative. This compound was discontinued, possibly due to synthesis challenges or unfavorable pharmacokinetics .
2-[(4-Methoxybenzyl)Amino]-Ethanol (CAS 64834-63-5)
Variations in the Amino Group Substituents
2-(Cyclopropyl(4-Methoxybenzyl)Amino)-Ethanol (CAS 1339404-59-9)
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 234.29 g/mol
- Key Features : Substitutes isopropyl with a cyclopropyl group. The smaller, rigid cyclopropyl ring may reduce steric hindrance while maintaining hydrophobic interactions. This structural change could influence receptor binding selectivity .
2-[(4-Methoxy-Benzyl)-Methyl-Amino]-Ethanol (CAS 151696-86-5)
Heterocyclic and Aromatic System Modifications
2-[Isopropyl-(3-Methyl-Thiophen-2-Ylmethyl)-Amino]-Ethanol (CAS 1401666-12-3)
- Molecular Formula : C₁₂H₂₀N₂OS
- Molecular Weight : 240.36 g/mol
- Key Features: Introduces a thiophene ring instead of benzyl. The sulfur atom alters electronic properties and may enhance metabolic stability.
2-(3-Chloro-Benzyl)-Isopropyl-Amino-Ethanol
- Molecular Formula: C₁₃H₁₈ClNO
- Molecular Weight : 239.74 g/mol
Comparative Data Table
Key Research Findings and Implications
Electronic Effects : Methoxy groups enhance solubility but may reduce membrane permeability compared to lipophilic groups like trifluoromethyl .
Steric Considerations : Isopropyl groups improve binding in hydrophobic pockets but may hinder synthetic accessibility. Cyclopropyl groups offer a balance between rigidity and steric demand .
Bioactivity Potential: Aminoethanol derivatives are frequently explored as enzyme inhibitors or receptor modulators. For example, trifluoromethyl-substituted analogs may exhibit enhanced CNS penetration due to increased lipophilicity .
Synthetic Challenges : Discontinued compounds (e.g., CAS 1353985-63-3) highlight issues such as poor yields, instability, or toxicity, underscoring the need for optimized synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
